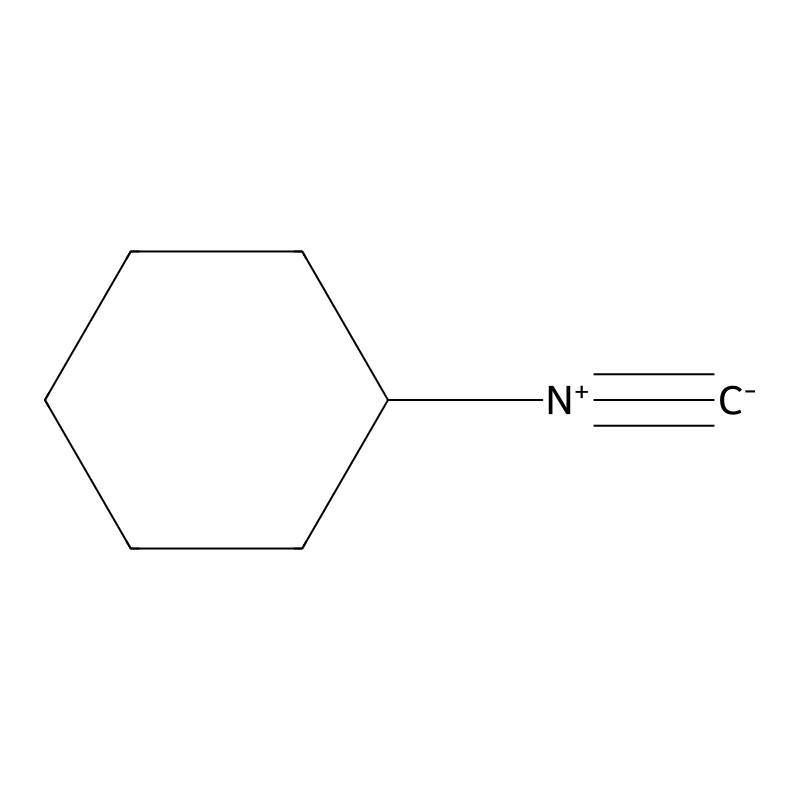

Cyclohexyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Building Block

Due to its unique structure and reactivity, cyclohexyl isocyanide serves as a crucial building block for the synthesis of various complex molecules. Its ability to form new carbon-carbon and carbon-nitrogen bonds makes it a versatile tool in constructing intricate organic structures. Source: Sigma-Aldrich, "Cyclohexyl isocyanide 98 931-53-3":

Targeted Reactions

Its specific reactivity allows chemists to target specific functional groups in complex molecules, enabling selective modifications and creating desired chemical functionalities. Source: Procurenet Limited, "Cyclohexyl Isocyanide 98 - Versatile Chemical for Research and Synthesis":

Medicinal Chemistry:

Drug Discovery

Cyclohexyl isocyanide plays a significant role in the discovery and development of novel drugs. Its involvement in the synthesis of diverse chemical libraries allows researchers to screen for potential drug candidates with specific therapeutic properties. Source: Sigma-Aldrich, "Cyclohexyl isocyanide 98 931-53-3":

Structure-Activity Relationships (SAR)

By incorporating cyclohexyl isocyanide into molecules with known biological activity, researchers can study the impact of structural changes on their pharmacological properties. This knowledge helps them understand the structure-activity relationships (SAR) of potential drugs, leading to the design of more potent and selective therapeutics. Source: Sigma-Aldrich, "Cyclohexyl isocyanide 98 931-53-3":

Catalysis:

- Reaction Efficiency: Cyclohexyl isocyanide can act as a catalyst or participate in catalytic cycles, accelerating the rate of various chemical reactions and improving their efficiency. This allows researchers to achieve desired transformations with lower energy input and reduced reaction times. Source: Procurenet Limited, "Cyclohexyl Isocyanide 98 - Versatile Chemical for Research and Synthesis":

Additional Research Applications:

Beyond the specific areas mentioned above, cyclohexyl isocyanide finds application in various other research fields, including:

- Material science: Development of novel functional materials with specific properties.

- Polymer chemistry: Synthesis of new polymers with tailored characteristics.

- Chemical biology: Exploring the role of specific functional groups in biological processes.

Cyclohexyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a cyclohexyl group. Its chemical formula is , and it is recognized for its unique reactivity due to the presence of the isocyanide moiety, which features a carbon atom triple-bonded to a nitrogen atom. This compound is classified as an isocyanide, a class of compounds known for their distinctive properties and applications in organic synthesis and medicinal chemistry .

The biological activity of cyclohexyl isocyanide has been explored through its interaction with specific enzymes. Notably, cyclohexyl-isocyanide hydratase is an enzyme that catalyzes the hydration of cyclohexyl isocyanide, indicating its potential role in biological processes . The compound's toxicity profile suggests that it may pose risks if ingested or inhaled, as it can cause irritation to skin and eyes .

Several synthetic methods have been developed for producing cyclohexyl isocyanide. The most favorable method involves the dehydration of N-cyclohexylformamide, which provides a straightforward pathway to obtain this compound. Other methods may include reactions involving phosgene or carbon monoxide with amines, but these approaches are less commonly employed due to safety concerns .

Cyclohexyl isocyanide has significant applications in organic synthesis, particularly in the preparation of complex organic molecules. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, its ability to form stable complexes with transition metals makes it useful in coordination chemistry .

Research into the interactions of cyclohexyl isocyanide with other chemical entities has revealed its potential as a ligand in coordination complexes. Studies have shown that it can effectively coordinate with transition metals, influencing their reactivity and stability . Additionally, its interaction with biological systems through enzyme catalysis highlights its relevance in biochemical pathways .

Cyclohexyl isocyanide shares structural similarities with other isocyanides and related compounds. Below are some similar compounds along with a comparison highlighting the uniqueness of cyclohexyl isocyanide:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Phenyl isocyanide | Aromatic Isocyanide | More stable due to resonance; used in drug design. |

| Butyl isocyanide | Aliphatic Isocyanide | Lower boiling point; less steric hindrance than cyclohexyl. |

| Benzyl isocyanide | Aromatic Isocyanide | Exhibits different reactivity patterns due to aromaticity. |

| Cyclopentyl isocyanide | Cyclic Isocyanide | Smaller ring size; different steric effects compared to cyclohexyl. |

Cyclohexyl isocyanide's unique cyclic structure provides distinct steric and electronic properties that influence its reactivity and applications compared to other similar compounds.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic